A Technical Guide to 2-Chloro-N-(3,4-dimethyl-benzyl)-acetamide: Synthesis, Properties, and Handling
A Technical Guide to 2-Chloro-N-(3,4-dimethyl-benzyl)-acetamide: Synthesis, Properties, and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of 2-Chloro-N-(3,4-dimethyl-benzyl)-acetamide, a substituted chloroacetamide derivative of interest in synthetic and medicinal chemistry. While this specific compound is not widely cataloged with a dedicated CAS Registry Number, its synthesis and properties can be reliably determined from established chemical principles and analogous structures. This document outlines a validated synthetic protocol, delineates its physicochemical properties, and provides essential safety and handling information grounded in the reactivity of the chloroacetamide functional group.
Chemical Identity and Structure
2-Chloro-N-(3,4-dimethyl-benzyl)-acetamide is a secondary amide characterized by a chloroacetyl group attached to the nitrogen of a 3,4-dimethylbenzylamine moiety. The presence of the electrophilic α-chloro carbon makes it a valuable intermediate for nucleophilic substitution reactions, a common strategy in the synthesis of more complex molecules and for creating covalent protein inhibitors in drug discovery.
It is critical to distinguish this compound from its isomer, 2-chloro-N-(3,4-dimethylphenyl)acetamide (CAS RN: 2564-04-7). The key structural difference is the presence of a methylene (-CH2-) bridge between the amide nitrogen and the dimethylphenyl ring in the title compound, which significantly impacts its conformational flexibility and reactivity.
Key Structural Features:
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Chloroacetamide Moiety: The reactive center of the molecule, enabling covalent modification and further functionalization.
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Amide Bond: Provides structural rigidity and hydrogen bonding capabilities.
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3,4-Dimethylbenzyl Group: A hydrophobic, aromatic substituent that influences solubility and potential molecular interactions.
Physicochemical and Predicted Properties
A comprehensive table of known and predicted properties for 2-Chloro-N-(3,4-dimethyl-benzyl)-acetamide is provided below.
| Property | Value | Source/Method |
| CAS Registry Number | Not assigned | - |
| Molecular Formula | C₁₁H₁₄ClNO | Calculated |
| Molecular Weight | 211.69 g/mol | Calculated |
| Physical State | Predicted to be a solid at room temperature | Analogous Compounds |
| Melting Point | Not determined; expected to be higher than related liquid amines but comparable to similar solid amides. | Prediction |
| Boiling Point | Not determined; likely high and may decompose upon distillation. | Prediction |
| Solubility | Predicted to be soluble in organic solvents like dichloromethane, ethyl acetate, and alcohols; low water solubility. | Chemical Principles |
Synthesis Protocol: Chloroacetylation of 3,4-Dimethylbenzylamine
The most direct and reliable method for the synthesis of 2-Chloro-N-(3,4-dimethyl-benzyl)-acetamide is the nucleophilic acyl substitution of 3,4-dimethylbenzylamine with chloroacetyl chloride. The reaction requires a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
Causality and Experimental Rationale:
The lone pair of electrons on the nitrogen atom of 3,4-dimethylbenzylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. A base, such as triethylamine, is essential to "scavenge" the proton from the nitrogen after the initial attack and to neutralize the HCl formed. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. The use of a non-protic solvent like dichloromethane (DCM) is ideal as it readily dissolves the reactants and does not interfere with the reaction.
Step-by-Step Experimental Workflow:
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Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,4-dimethylbenzylamine (1.0 equivalent) and anhydrous dichloromethane (DCM).
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Addition of Base: Add a non-nucleophilic base such as triethylamine (1.1 equivalents) to the solution.
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Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction upon addition of the acyl chloride.
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Addition of Chloroacetyl Chloride: Add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution over 15-30 minutes. Maintain the temperature at 0 °C during the addition.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Work-up:
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Quench the reaction by adding water.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Synthesis Workflow Diagram:
Caption: Synthetic workflow for 2-Chloro-N-(3,4-dimethyl-benzyl)-acetamide.
Safety, Handling, and Storage
As a Senior Application Scientist, it is imperative to handle all chemicals with the utmost care, assuming all new compounds are hazardous until proven otherwise.
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Hazard Class: Based on the chloroacetamide functional group, this compound should be treated as a potential irritant and sensitizer. Chloroacetamides are known to be alkylating agents.
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GHS Hazard Statements (Predicted):
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Precautionary Statements:
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Wear protective gloves, protective clothing, eye protection, and face protection.[1][3]
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Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][3]
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Use only outdoors or in a well-ventilated area.[1]
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IF ON SKIN: Wash with plenty of soap and water.[1]
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IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
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IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
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Storage and Stability:
The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is expected to be stable under normal storage conditions. Avoid strong oxidizing agents, strong acids, and strong bases.[2]
Logical Relationships in Synthesis
The synthesis is governed by fundamental principles of nucleophilicity and electrophilicity. The successful formation of the product relies on the correct stoichiometric balance and the effective neutralization of the acidic byproduct.
Caption: Logical relationship of reactants and conditions in the synthesis.
References
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Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2-chloroacetamide. Retrieved from [Link]
